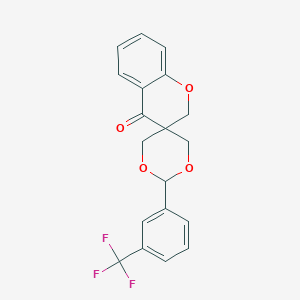

![molecular formula C22H22FNO5S B2491281 Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate CAS No. 866153-24-4](/img/structure/B2491281.png)

Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of derivatives closely related to the targeted compound often involves nucleophilic substitution reactions and Knoevenagel condensation reactions. For instance, the rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino)methylene)malonate highlights a method that might be adaptable for the synthesis of our target compound, demonstrating the efficiency of nucleophilic vinyl substitution reactions at room temperature for precursor compounds of biological interest (Valle et al., 2018).

Molecular Structure Analysis Studies on similar compounds, such as diethyl 2-[(2-hydroxyanilino)methylidene]malonate and its regioisomers, shed light on the impact of hydrogen bonding on molecular and supramolecular structures. These compounds crystallize in different crystal systems, showcasing the influence of intramolecular and intermolecular hydrogen bonding on their structural organization, which could provide insights into the structural analysis of the targeted compound (Ilangovan et al., 2013).

Chemical Reactions and Properties Chemical reactions involving similar compounds have demonstrated a wide range of reactivities. For example, the synthesis of pyrrole and thiophene derivatives from diethyl 2-(1-phenyl-2-(phenylsulfonyl)ethylidene)malonate shows the compound's reactivity towards nucleophiles and its potential to undergo various chemical transformations, hinting at the versatile chemical properties of the target compound as well (Elkholy, 2008).

Physical Properties Analysis The synthesis and crystal structure analysis of compounds like diethyl 2-(4-methylbenzylidene)malonate, which involve Knoevenagel condensation reactions similar to those that might be used for the target compound, provide valuable information on the physical properties such as crystallinity, melting points, and solubility. These properties are crucial for understanding the compound's behavior in different environments and for its application in further chemical syntheses (Achutha et al., 2016).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on related malonate derivatives emphasizes their role as precursors in synthesizing a wide array of chemical compounds, including heterocyclic systems and complex molecular structures. The rapid synthesis of diethyl 2-((4-nitroanilino)methylene)malonate demonstrates the compound's utility in producing quinoline derivatives, which are noted for their biological activities, such as antiviral, immunosuppressive, and anticancer properties. This synthesis method is praised for its efficiency, suggesting similar potential for the compound (Valle et al., 2018).

In another study, the structural analysis of diethyl 2-[(2-hydroxyanilino)methylidene]malonate and its regioisomers revealed the impact of hydrogen bonding on their supramolecular architecture, indicating the importance of such interactions in determining the molecular packing and stability of these compounds (Ilangovan et al., 2013).

Catalytic and Polymerization Applications

The investigation into novel aluminum complexes bearing 2-(aminomethylene)malonate ligands for the ring-opening polymerization of ε-caprolactone highlights the catalytic efficiency of such ligands. These complexes demonstrated significantly higher catalytic activity compared to their counterparts, underscoring the potential of malonate derivatives in facilitating polymer synthesis and material engineering (Chang et al., 2019).

Moreover, the role of methylene bis(diethyl malonate)–Ce(IV) redox system in initiating polymerization at low temperatures presents an innovative approach to polymer manufacturing, potentially applicable to the synthesis and processing of advanced polymeric materials (Bıçak & Özeroğlu, 2001).

Electrochemical and Material Science

In the realm of material science, derivatives of diethyl malonate, such as bis(trimethylsilyl) 2-fluoromalonate, have been explored as electrolyte additives for high voltage lithium-ion batteries. These additives have shown promise in enhancing the capacity retention and structural integrity of electrode materials under high voltage conditions, hinting at the broader applicability of related malonate esters in improving the performance and longevity of energy storage devices (Lyu et al., 2019).

Propriétés

IUPAC Name |

diethyl 2-[(2-fluoroanilino)-phenacylsulfanylmethylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO5S/c1-3-28-21(26)19(22(27)29-4-2)20(24-17-13-9-8-12-16(17)23)30-14-18(25)15-10-6-5-7-11-15/h5-13,24H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVWNUCNNYWOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC(=O)C2=CC=CC=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)

![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)

![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)